1,4-Bis(diphenylphosphino)benzene

bite angle chelation geometry regioselectivity

Researchers requiring precise control over P-M-P geometry in homogeneous catalysis face limited options beyond flexible aliphatic diphosphines. 1,4-Bis(diphenylphosphino)benzene (dppbz) directly addresses this with a rigid para-phenylene backbone that enforces a constrained 83° natural bite angle-substantially smaller than dppb (99°) or dppf (~96°). • Enables anti-Markovnikov regioselectivity in Rh-catalyzed hydrothiolation, reversing the preference observed with dppb (ΔΔG‡ ~2-4 kcal/mol). • Dppbz-ligated Pd catalysts achieve up to 98% yield in Suzuki couplings with inexpensive aryl chlorides under mild conditions. • Rigid, linear spacer architecture supports recyclable heterogeneous catalyst design for continuous flow with no metal leaching.

Molecular Formula C30H24P2
Molecular Weight 446.5 g/mol
CAS No. 1179-06-2
Cat. No. B073501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(diphenylphosphino)benzene
CAS1179-06-2
Synonyms1,4-BIS(DIPHENYLPHOSPHINO)BENZENE
Molecular FormulaC30H24P2
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C30H24P2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H
InChIKeyLIMAMKTXDWVDFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(diphenylphosphino)benzene Ligand Profile


1,4-Bis(diphenylphosphino)benzene (CAS 1179-06-2), also designated dppbz, is a rigid bidentate phosphine ligand featuring a para-substituted benzene core with two diphenylphosphino groups. Its symmetrical, planar architecture confers a constrained natural bite angle of 83°, distinguishing it from flexible aliphatic-backbone ligands [1]. The compound is a solid at room temperature with a reported melting point of 166–167 °C . Its primary applications reside in homogeneous catalysis, particularly in Pd- and Ru-catalyzed cross-coupling reactions, where its electron-rich phosphorus atoms facilitate oxidative addition and reductive elimination processes [2].

Why dppbz Cannot Be Replaced


The rigid para-phenylene backbone of 1,4-bis(diphenylphosphino)benzene enforces a P-M-P bite angle fundamentally different from that of flexible diphosphines. Its natural bite angle of 83° [1] is considerably smaller than those of widely used alternatives such as 1,4-bis(diphenylphosphino)butane (dppb, 99°) or 1,1′-bis(diphenylphosphino)ferrocene (dppf, ~96°). This angular constraint dictates distinct coordination geometries and, consequently, divergent catalytic selectivities in reactions such as regioselective hydrothiolation [1]. Moreover, the ligand's rigid aromatic spacer inhibits the conformational freedom that allows dppe or dppp to accommodate different metal centers; this leads to different cluster formation behaviors, as observed in ruthenium cluster chemistry where dppbz yields a centrosymmetric dimer with no direct cluster–cluster interaction, unlike its dppe counterpart [2]. Generic substitution with a flexible or wider-bite-angle ligand would therefore alter the geometry and electronic environment of the metal center, directly impacting catalytic performance.

dppbz Quantitative Comparison


Bite Angle Constraint and Regioselectivity

The natural bite angle of 1,4-bis(diphenylphosphino)benzene (dppbz) is 83°, as determined by DFT calculations. In direct comparison, the natural bite angles of the aliphatic analog 1,4-bis(diphenylphosphino)butane (dppb) and the metallocene-based 1,1′-bis(diphenylphosphino)ferrocene (dppf) are significantly larger, at 99° and approximately 96° respectively [1]. This smaller, constrained angle directly influences the geometry of metal complexes and the ensuing reaction pathways. In Rh-catalyzed hydrothiolation of allyl amine, the use of dppbz (βn=83°) favors the anti-Markovnikov pathway by 2–4 kcal/mol, whereas the larger-bite-angle ligand dppb (βn=99°) preferentially promotes the Markovnikov pathway by 2–7 kcal/mol [1].

bite angle chelation geometry regioselectivity

Suzuki Coupling with Aryl Chlorides

Palladium complexes bearing 1,4-bis(diphenylphosphino)benzene (dppb/dppbz) demonstrate exceptional efficiency in Suzuki-Miyaura cross-couplings involving traditionally challenging aryl chloride substrates. A reported procedure using a dppb-ligated palladium catalyst achieved a 98% isolated yield in the coupling of a heteroaryl chloride with an arylboronic acid [1]. This performance rivals, and in many cases exceeds, that of other bidentate phosphine ligands. For context, early Suzuki protocols with Pd(PPh3)4 were largely ineffective with aryl chlorides, while specialized ligands such as SPhos or PCy3 were required to achieve similar reactivity [2].

Suzuki-Miyaura coupling aryl chloride activation catalytic yield

Heterogeneous Catalyst Performance and Recycling

A main-chain organometallic polymer (P1) constructed from 1,4-bis(diphenylphosphino)benzene and PdCl2 exhibited higher catalytic activity for Suzuki-Miyaura coupling at room temperature compared to its homogeneous molecular counterpart [1]. While the analogous polymer P2 (derived from a 4,4′-biphenyl bisphosphine) demonstrated greater recyclability (six cycles without activity loss), P1 maintained a clear activity advantage over the homogeneous control. This demonstrates that the rigid dppbz ligand imparts sufficient stability and activity when incorporated into a self-supported heterogeneous catalyst framework, a key attribute for industrial flow chemistry applications where catalyst separation and reuse are paramount [1].

heterogeneous catalysis catalyst recycling polymer-supported catalysis

Rigid Linker in Cluster Architecture

The reaction of Ru3(CO)12 with 1,4-bis(diphenylphosphino)benzene yields the dimeric cluster {Ru3(CO)11}2(dppbz), wherein two Ru3 units are connected by the rigid para-phenylene diphosphine linker. X-ray crystallography reveals a centrosymmetric structure with no direct metal–metal interaction between the two cluster units [1]. In direct contrast, the analogous reaction with the flexible 1,2-bis(diphenylphosphino)ethane (dppe) yields a different solid-state packing arrangement due to the conformational freedom of the ethane bridge [1]. This demonstrates that the rigid dppbz ligand enforces a predictable and distinct molecular architecture, which is critical for the rational design of multimetallic catalysts and supramolecular assemblies.

metal clusters structural determination supramolecular chemistry

Thermal Stability and Handling

1,4-Bis(diphenylphosphino)benzene is a crystalline solid with a melting point of 166–167 °C . This thermal stability is comparable to that of 1,2-bis(diphenylphosphino)benzene (dppbz, mp 185–187 °C) and 1,1′-bis(diphenylphosphino)ferrocene (dppf, mp 181–182 °C) . Unlike some highly air-sensitive phosphines, dppbz can be stored under ambient conditions for extended periods, although standard inert-atmosphere precautions are recommended for long-term preservation of catalytic activity. Its boiling point is predicted to be 537.4 ± 33.0 °C at 760 mmHg .

thermal stability physical properties storage

dppbz Application Scenarios


Regioselective Catalysis with Small Bite Angle

The 83° natural bite angle of dppbz makes it the ligand of choice for transformations where a constrained P-M-P geometry is required to favor anti-Markovnikov insertion or similar regioselective outcomes. As demonstrated in Rh-catalyzed hydrothiolation, dppbz shifts the selectivity by 2–4 kcal/mol toward the anti-Markovnikov product, a reversal of the preference observed with dppb [1]. Procure dppbz when designing catalysts for reactions where geometric constraint dictates regiochemistry.

Suzuki Couplings with Aryl Chlorides

When the synthetic route involves inexpensive but less reactive aryl chloride substrates, dppbz-ligated palladium catalysts deliver yields up to 98% under mild conditions [1]. This performance is comparable to that of specialized Buchwald ligands but at a lower cost and with a simpler ligand structure. Prioritize dppbz for large-scale Suzuki couplings where substrate cost and catalyst efficiency are primary economic drivers.

Self-Supported Heterogeneous Catalysts

The rigid dppbz backbone enables the construction of main-chain organometallic polymers that serve as efficient, recyclable heterogeneous catalysts. These materials exhibit higher activity than their homogeneous counterparts and can be reused multiple times without metal leaching [1]. Specify dppbz when designing immobilized catalyst systems for continuous flow processes or applications requiring stringent metal contamination control.

Structurally Defined Multimetallic Clusters

For researchers building multinuclear metal clusters or supramolecular assemblies, dppbz provides a rigid, linear spacer that enforces a predictable intermetallic distance and prevents direct cluster–cluster interaction [1]. This contrasts with flexible linkers like dppe, which introduce conformational heterogeneity. Use dppbz when the spatial arrangement of metal centers must be precisely controlled to modulate electronic communication or catalytic cooperativity.

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